molecular formula C15H12N2OS B2642343 n-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide CAS No. 306312-59-4

n-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2642343
CAS No.: 306312-59-4
M. Wt: 268.33
InChI Key: UHCRPGWVHXKQNI-UHFFFAOYSA-N
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Description

n-Benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide: is an organic compound that features a cyano group, a thiophene ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of benzylamine with cyanoacetic acid derivatives under specific conditions. One common method is the cyanoacetylation of benzylamine, followed by a condensation reaction with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The exact mechanism of action for n-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide is not well-documented. thiophene derivatives generally interact with biological targets through their sulfur-containing ring, which can participate in various biochemical pathways. The cyano group may also play a role in the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

  • n-Benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
  • 2-cyano-N-(phenylmethyl)-3-(2-thienyl)propenamide

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyl group, cyano group, and thiophene ring makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCRPGWVHXKQNI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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